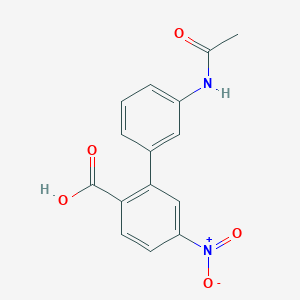

![molecular formula C16H15NO4 B6404858 5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261894-79-4](/img/structure/B6404858.png)

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (MMPB) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 200-202°C and a density of 1.19 g/mL. MMPB is soluble in water and various organic solvents, making it a useful compound for many laboratory experiments.

Wirkmechanismus

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% acts as a reagent in the synthesis of various organic compounds, peptides, and heterocyclic compounds. It acts as a nucleophile, attacking electron-deficient substrates such as carbonyl compounds, and as an electrophile, reacting with electron-rich substrates such as amines. The reaction of 5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% with electron-deficient substrates involves the formation of an intermediate, which is then attacked by a nucleophile such as an amine or a hydroxide ion. The reaction of 5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% with electron-rich substrates involves the formation of a covalent bond between the two species.

Biochemical and Physiological Effects

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used in various biochemical and physiological experiments. It has been used to study the effect of pH on the activity of enzymes, such as the protease trypsin. It has also been used to study the effect of temperature on the activity of enzymes, such as the protease subtilisin. Additionally, it has been used to study the effect of inhibitors on the activity of enzymes, such as the protease chymotrypsin.

Vorteile Und Einschränkungen Für Laborexperimente

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages as a reagent for laboratory experiments. It is soluble in water and various organic solvents, making it easy to use in a variety of experiments. It has a high melting point, making it relatively stable under laboratory conditions. Additionally, it is relatively inexpensive, making it a cost-effective reagent for laboratory experiments.

However, 5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% also has several limitations as a reagent for laboratory experiments. It has a high melting point, making it difficult to handle in some experiments. Additionally, it is a relatively weak nucleophile, making it less effective than other reagents in some experiments. Finally, it is relatively insoluble in some organic solvents, making it difficult to use in certain experiments.

Zukünftige Richtungen

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has a wide range of potential applications in the future. It could be used in the synthesis of a variety of organic compounds, peptides, and heterocyclic compounds. It could also be used in the study of the effect of pH, temperature, and inhibitors on the activity of enzymes. Additionally, it could be used in the study of the effect of inhibitors on the activity of other biological molecules, such as DNA and RNA. Finally, it could be used in the synthesis of novel pharmaceuticals or other biologically active compounds.

Synthesemethoden

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized by reaction of 5-methoxy-2-hydroxybenzoic acid with N-methylformamide in the presence of sodium hydroxide and a catalytic amount of pyridine. The reaction is conducted in an aqueous solution at a temperature of 80°C for two hours. The reaction yields an off-white crystalline solid with a melting point of 200-202°C.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used as a reagent in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 1,2-dihydro-3H-pyrrolo[3,2-c]pyridine and 2-amino-5-methoxy-1,3-dihydro-2H-benzo[b]furan. It has also been used in the synthesis of various peptides, such as cyclo(L-Val-L-Pro-L-Tyr) and cyclo(L-Val-L-Pro-L-Ala). Additionally, it has been used in the synthesis of various heterocyclic compounds, such as 1,3-dihydro-2H-pyrrolo[3,2-c]pyridine and 2-amino-5-methoxy-1,3-dihydro-2H-benzo[b]furan.

Eigenschaften

IUPAC Name |

5-methoxy-2-[3-(methylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17-15(18)11-5-3-4-10(8-11)13-7-6-12(21-2)9-14(13)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYQIYIMGJOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690653 |

Source

|

| Record name | 4-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261894-79-4 |

Source

|

| Record name | 4-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404806.png)

![4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404814.png)

![4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404815.png)

![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404822.png)

![3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404824.png)

![2-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404834.png)

![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404842.png)

![5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404846.png)

![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404849.png)

![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404853.png)

![6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404876.png)